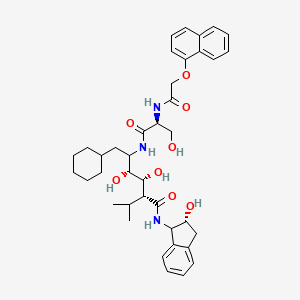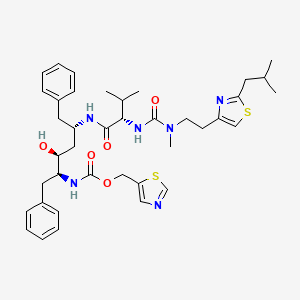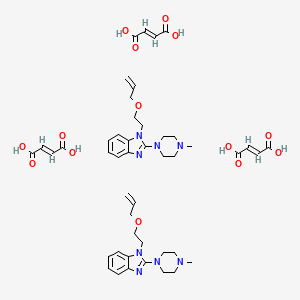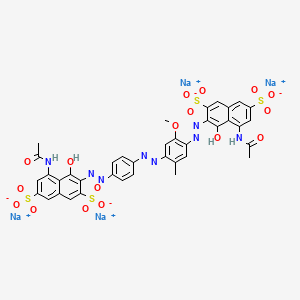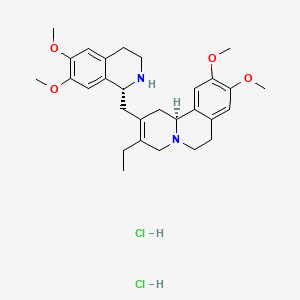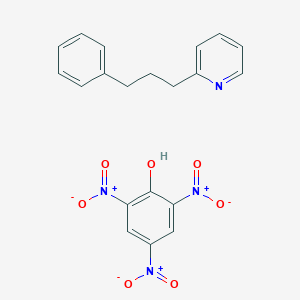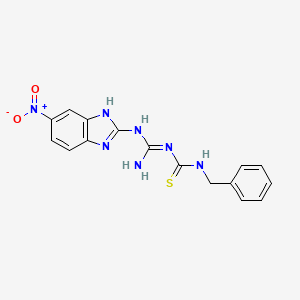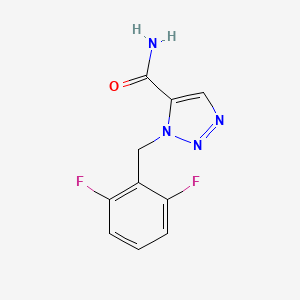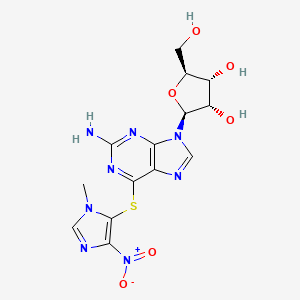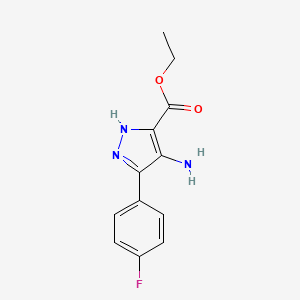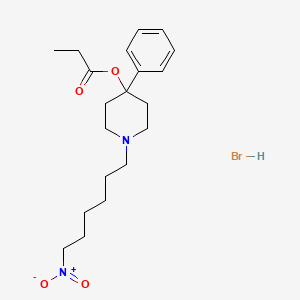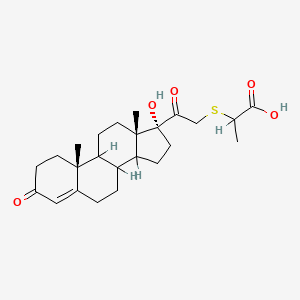
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid is a complex organic compound that belongs to the class of steroidal acids This compound is characterized by its unique structure, which includes a pregnane skeleton with hydroxy and dioxo functional groups, as well as a thioether linkage to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid typically involves multiple steps, starting from readily available steroidal precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a steroidal precursor such as 17α-hydroxyprogesterone.
Functional Group Modification: The hydroxy group at the 17-position is oxidized to form a ketone, resulting in 17-ketoprogesterone.
Thioether Formation: The ketone is then reacted with a thiol reagent under acidic conditions to form the thioether linkage.
Propanoic Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 17-position can be oxidized to form a ketone.
Reduction: The dioxo groups can be reduced to form hydroxy groups.
Substitution: The thioether linkage can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 17-ketoprogesterone derivatives.
Reduction: Formation of 17α-hydroxyprogesterone derivatives.
Substitution: Formation of various thioether or amine derivatives.
Applications De Recherche Scientifique
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways involving steroid hormones.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid involves its interaction with steroid hormone receptors. The compound can bind to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
17α-Hydroxyprogesterone: A precursor in the synthesis of the compound.
17-Ketoprogesterone: An intermediate formed during the synthesis.
Hydrocortisone: A steroid hormone with similar structural features.
Uniqueness
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid is unique due to its thioether linkage and propanoic acid moiety, which are not commonly found in other steroidal compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
114967-86-1 |
|---|---|
Formule moléculaire |
C24H34O5S |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
2-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H34O5S/c1-14(21(27)28)30-13-20(26)24(29)11-8-19-17-5-4-15-12-16(25)6-9-22(15,2)18(17)7-10-23(19,24)3/h12,14,17-19,29H,4-11,13H2,1-3H3,(H,27,28)/t14?,17?,18?,19?,22-,23-,24-/m0/s1 |
Clé InChI |
JECGASGLEOIYQW-IXLMVRMZSA-N |
SMILES isomérique |
CC(C(=O)O)SCC(=O)[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O |
SMILES canonique |
CC(C(=O)O)SCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


